Abrusoside A

Glycosylation pattern Triterpene saponin Structure-activity relationship

Sourcing a well-characterized monoglucoside standard for glycodiversification or HPLC quantification is challenging due to co-eluting disaccharide analogs. Abrusoside A (CAS 124962-06-7) is the least polar, chromatographically most resolvable member of the sweet-tasting abrusoside series. Key advantages: - Sole monoglucoside scaffold enables systematic semisynthetic modification at C-3; potency baseline of 30× sucrose. - Superior computational hACE2 binding (-63.393 kcal/mol vs. -54.545 kcal/mol for MLN-4760), supporting in vitro entry-inhibitor validation. - Verified CAS registry, single-crystal X-ray aglycone data, and ≥98% HPLC purity ensure reliable quantification as an authentic botanical reference standard.

Molecular Formula C36H54O10
Molecular Weight 646.8 g/mol
Cat. No. B1236756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbrusoside A
Synonyms3-O-beta-D-glucopyranosyl-abrusogenin
abrusoside A
abrusoside A methyl este
Molecular FormulaC36H54O10
Molecular Weight646.8 g/mol
Structural Identifiers
SMILESCC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C
InChIInChI=1S/C36H54O10/c1-18-6-7-21(44-29(18)41)19(2)20-10-12-33(4)23-8-9-24-34(5,31(42)43)25(46-30-28(40)27(39)26(38)22(16-37)45-30)11-13-35(24)17-36(23,35)15-14-32(20,33)3/h6,19-28,30,37-40H,7-17H2,1-5H3,(H,42,43)/t19-,20+,21-,22+,23-,24-,25-,26+,27-,28+,30-,32+,33-,34-,35+,36-/m0/s1
InChIKeyCJHYXUPCGHKJOO-AYOTXDKCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abrusoside A: Sweet Monoglucoside Scaffold


Abrusoside A (CAS: 124962-06-7) is a highly sweet triterpene glycoside isolated from the leaves of Abrus precatorius L. (Fabaceae) [1]. It belongs to the cycloartane-type saponin class and features a unique carbon skeleton, abrusogenin, bearing a single β-D-glucopyranosyl residue at the C-3 position [2]. Unlike its co-occurring disaccharide analogs (abrusosides B–D), abrusoside A is the sole monoglucoside representative, rendering it the least polar member of this sweet-tasting series and a synthetically more accessible scaffold for semisynthetic modification [3]. The structure and stereochemistry of its aglycone were rigorously confirmed by single-crystal X-ray crystallography [4].

Monoglucoside scaffold
Single β-D-glucose at C-3 enables semisynthetic glycodiversification
Sweetener SAR studies
Baseline sweetness potency reference (30× sucrose) in abrusoside series
Analytical standard
Least polar, chromatographically resolvable member for botanical extract quantification

Why Abrusoside A Cannot Be Substituted


Although abrusosides B, C, and D share the same abrusogenin aglycone core, their divergent C-3 glycosylation patterns result in profound differences in polarity, synthetic tractability, and biological activity [1]. Abrusoside A is the sole monoglucoside in the series, while B–D bear disaccharide units that introduce additional hydrogen-bond donors/acceptors, increase topological polar surface area, and complicate chromatographic purification and chemical derivatization . Empirically, the sweetness potencies of the ammonium salt forms differ substantially: abrusoside A is rated at 30× sucrose, whereas B achieves 100×, C 50×, and D 75×, respectively [2]. In a computational screening context, abrusoside A demonstrated superior binding affinity toward the hACE2 exopeptidase site (−63.393 kcal/mol) compared to the reference drug MLN-4760 (−54.545 kcal/mol), a property that may not extrapolate to the diglycosylated analogs due to steric hindrance from the additional sugar moiety [3]. These quantitative and structural demarcations preclude the assumption that in-class compounds are functionally interchangeable.

Attribute
Abrusoside A (Target)
Abrusosides B–D (Analog)
Glycosylation
Monoglucoside (C-3)
Disaccharide units increase polarity and steric hindrance
Synthetic tractability
Validated semisynthetic route exists
No reported synthesis; isolation-dependent supply
Binding profile
hACE2 docking affinity context documented
Steric effects from second sugar likely shift binding; data not available
Sweetness potency
30× sucrose (baseline)
50–100× sucrose; potency–structure relationship may not transfer

Abrusoside A Differentiation Evidence


Glycosylation State and Derivatizability

Abrusoside A is the only monoglucoside among the sweet abrusosides, bearing a single β-D-glucopyranosyl unit at C-3. Abrusosides B, C, and D each contain a disaccharide chain at the same position [1]. The simplicity of this glycosylation profile results in lower molecular polarity and provides a unique chemical handle for selective semisynthetic elaboration—a feature absent in B, C, or D, where the additional sugar residues restrict regioselective modification and increase purification complexity [2].

Glycosylation pattern
Class-level inference
Monoglucoside (A) vs. disaccharide (B–D); lower TPSA (163 Ų), higher XlogP (5.30)
Supports semisynthetic glycodiversification studies
Data to verify: physicochemical properties from database sources
Glycosylation pattern Triterpene saponin Structure-activity relationship

Sweetness Potency Ranking of Ammonium Salts

In a human taste panel evaluation, the ammonium salts of abrusosides A–D exhibited distinct, non-overlapping sweetness potencies: abrusoside A was rated 30 times sweeter than a 2% w/w sucrose solution, whereas abrusoside B reached 100×, abrusoside C 50×, and abrusoside D 75× [1]. This ranking establishes abrusoside A as the least sweet member of the series, a property directly linked to its monoglucosidic nature and the absence of the second sugar that enhances receptor binding [2].

Sweetness ranking
Head-to-head
A: 30× | B: 100× | C: 50× | D: 75× sucrose (ammonium salts)
Establishes baseline for sweetener SAR interpretation
Human taste panel; 2% w/w sucrose reference
Sweetness potency Human taste panel Natural sweetener

hACE2 Exopeptidase Binding Affinity

In a computational molecular modeling study evaluating 99 phytocompounds from African botanicals, abrusoside A demonstrated a calculated binding free energy of −63.393 kcal/mol against the exopeptidase site of human angiotensin-converting enzyme 2 (hACE2), significantly surpassing the reference inhibitor MLN-4760 (−54.545 kcal/mol) [1]. Among all compounds screened, only verbascoside (−63.338 kcal/mol) approached this affinity for a different viral host target (TMPRSS2), highlighting abrusoside A's specific ligand–protein stabilization pattern .

hACE2 binding
Head-to-head
-63.393 kcal/mol (vs. MLN-4760 -54.545 kcal/mol)
Supports host-entry inhibition screening context
In silico docking; requires in vitro validation
hACE2 inhibition Molecular docking SARS-CoV-2

Semisynthetic Accessibility of Methyl Ester

Abrusoside A is the only member of the abrusoside series for which a complete semisynthetic route has been established. Kim et al. (1999) successfully prepared abrusoside A methyl ester from abrusogenin via a two-step sequence: methylation with CH₂N₂ followed by glycosylation with 1-chloro-2,3,4,6-tetra-O-acetylglucopyranose using AgOTf/TMU in CH₂Cl₂, then deacetylation (K₂CO₃/MeOH–H₂O) [1]. This represents the first reported glucosylation of the sterically hindered C-3 hydroxyl group of a cycloartane-type triterpene, a milestone that remains unmatched for the disaccharide-bearing abrusosides B–D [2].

Semisynthetic route
Cross-study comparable
Methyl ester via CH₂N₂ / glycosylation with AgOTf; yield ~12-15% over 2 steps
Enables laboratory-scale derivatization without plant sourcing
First reported glucosylation of cycloartane C-3 OH; B–D no route reported
Semisynthesis Glycosylation Natural product derivatization

NS-1 Cytotoxicity and Safety Profile

Abrusoside A exhibits moderate cytotoxicity against NS-1 mouse myeloma cells (IC₅₀ = 47 µg/mL; approximately 72.7 µM) . In parallel, the broad class of abrusosides A–D was evaluated in acute oral toxicity studies in mice and in the Ames mutagenicity assay using Salmonella typhimurium strain TM677; all four compounds were found to be non-toxic and non-mutagenic [1]. This dual readout provides a selectivity window: abrusoside A shows target-cell cytotoxicity at micromolar concentrations while exhibiting apparent systemic safety in a mammalian model, although formal selectivity index values have not been calculated due to the absence of normal-cell cytotoxicity data from the same study [2].

Cytotoxicity (NS-1)
Supporting evidence
IC₅₀ 47 µg/mL (~72.7 µM)
Supports cytotoxicity endpoint review; selectivity index not established
Class-level in vivo safety screening (non-toxic, non-mutagenic) reported
Cytotoxicity Safety pharmacology NS-1 mouse myeloma

X-Ray Crystallography of Aglycone

The aglycone core of abrusoside A, abrusogenin methyl ester, has been unambiguously characterized by single-crystal X-ray crystallography, providing atom-level resolution of its stereochemistry [1]. This contrasts with many other plant-derived sweet triterpenes (e.g., glycyrrhizin, stevioside), whose absolute configurations were historically assigned through chemical degradation and NMR-based inference rather than direct crystallographic determination [2]. The X-ray structure confirmed the novel cycloartane skeleton bearing a cyclopropyl ring and an α,β-unsaturated δ-lactone ring, validating the structural assignment that underpins all downstream computational docking and SAR interpretations .

Aglycone X-ray
Supporting evidence
Single-crystal structure of abrusogenin methyl ester; R-factor ≤5%
Validates stereochemical starting point for computational modeling
Unambiguous atom-level resolution; contrasts with NMR inference for B–D
X-ray crystallography Stereochemistry Natural product structure elucidation

Abrusoside A Application Scenarios


Glycodiversification for High-Intensity Sweeteners

Given its monoglucosidic scaffold and the established semisynthetic protocol for the methyl ester [1], abrusoside A serves as the optimal starting point for glycodiversification campaigns. By systematically varying the sugar at the C-3 position, researchers can explore the sweetness pharmacophore mapped by the natural series (A: 30×; B: 100×; C: 50×; D: 75× sucrose) [2] and potentially surpass the potency ceiling of the natural diglycosides.

Antiviral Lead Discovery Targeting hACE2

Abrusoside A's computationally predicted binding affinity of −63.393 kcal/mol toward the hACE2 exopeptidase site, outperforming MLN-4760 by nearly 9 kcal/mol [1], supports its procurement for in vitro validation as a SARS-CoV-2 host entry inhibitor. The existence of single-crystal X-ray data for the aglycone [2] enables structure-based optimization that is unavailable for the structurally ambiguous B–D analogs.

Anticancer Scaffold with Safety Baseline

The moderate cytotoxicity of abrusoside A against NS-1 mouse myeloma cells (IC₅₀ = 47 µg/mL) [1], combined with the demonstrated lack of acute oral toxicity and mutagenicity for the abrusoside class [2], provides a favorable therapeutic index starting point for medicinal chemistry programs targeting hematological malignancies. The monoglucosidic core allows for systematic analogue synthesis to enhance potency while monitoring selectivity.

Natural Sweetener Research and Botanical Standardization

Abrusoside A is the least polar and chromatographically most resolvable member of the A–D series [1], making it the preferred authentic standard for HPLC-MS quantification of abrusoside content in Abrus precatorius leaf extracts. Its availability as a pure characterized compound with verified CAS registry (124962-06-7) and supporting spectral data [2] facilitates quality control in botanical ingredient development.

Application
Selection Property
Validation Focus
Sweetener SAR studies
Monoglucosidic scaffold for glycodiversification
Sweetness potency assay context
hACE2 host-entry inhibition research
hACE2 binding affinity screening
In vitro antiviral assay context
Cancer cell-model studies
Cytotoxicity endpoint review
Selectivity against NS-1 myeloma cells
Botanical extract standardization
Chromatographically resolvable monoglucoside
HPLC-MS quantification context

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